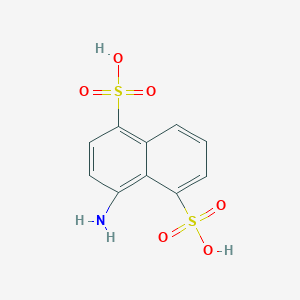

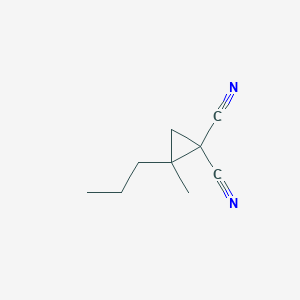

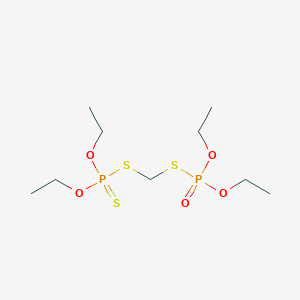

![molecular formula C16H10N2O B093276 Benzo[a]phenazine 12-oxide CAS No. 18636-87-8](/img/structure/B93276.png)

Benzo[a]phenazine 12-oxide

Descripción general

Descripción

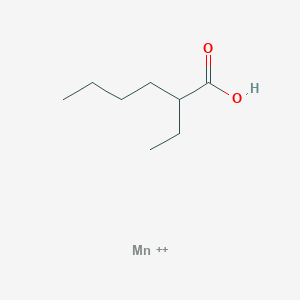

Benzo[a]phenazine 12-oxide is a chemical compound with the molecular formula C16H10N2O . It has a molecular weight of 246.2634 .

Synthesis Analysis

The synthesis of benzo[a]phenazine derivatives has been highlighted in various studies . One approach involves the use of lawsone and benzene-1,2-diamines for the construction of a variety of five and six-membered fused heterocycles . Another method involves a green, simple, efficient, and straightforward nanocatalytic process for the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives under mild thermal conditions .Molecular Structure Analysis

The molecular structure of Benzo[a]phenazine 12-oxide can be viewed using computational 3D models . The InChIKey for this compound is QOEUHFSHKLIUGS-UHFFFAOYSA-N .Chemical Reactions Analysis

The synthesis of benzo[a]phenazin-5-ol derivatives from lawsone and benzene-1,2-diamines has been highlighted, with their applications for the construction of a variety of five and six-membered fused heterocycles such as pyranophenazines, spiropyranophenazines, pyridophenazines, furophenazines, benzochromenophenazines, and oxazinophenazines .Physical And Chemical Properties Analysis

Benzo[a]phenazine 12-oxide has a molecular weight of 246.2634 . It has a predicted boiling point of 498.9±37.0 °C and a predicted density of 1.30±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Benzo[a]phenazine 12-oxide: and its derivatives have been recognized for their potent antimicrobial properties. They are known to be effective against a variety of bacterial strains, including those that are resistant to conventional antibiotics. The mechanism of action often involves the generation of reactive oxygen species (ROS), which can damage cellular components and lead to bacterial cell death .

Antitumor Properties

Research has indicated that certain phenazine derivatives exhibit significant antitumor activity. They can function as cytotoxic agents against cancer cells by interfering with cellular respiration and DNA synthesis. This makes Benzo[a]phenazine 12-oxide a potential candidate for the development of new chemotherapeutic drugs .

Antioxidant Effects

Phenazines, including Benzo[a]phenazine 12-oxide , can act as antioxidants. They scavenge free radicals and protect cells from oxidative stress, which is a contributing factor in various chronic diseases. This antioxidant capability is valuable in the development of treatments for conditions caused by oxidative damage .

Antimalarial Activity

Synthetic phenazine analogs have shown promise as antimalarial agents. They have been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The structural modification of Benzo[a]phenazine 12-oxide could lead to the creation of more effective antimalarial drugs .

Neuroprotective Role

Phenazine derivatives have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. They help in preventing neuronal damage and improving cognitive functionsBenzo[a]phenazine 12-oxide may contribute to the research and development of neuroprotective medications .

Industrial Applications

Beyond medicinal applications, Benzo[a]phenazine 12-oxide can also be utilized in various industrial processes. Its chemical properties make it suitable for use as a dye, a catalyst in chemical reactions, or as a component in electronic devices due to its conductive properties .

Mecanismo De Acción

Target of Action

Benzo[a]phenazine 12-oxide is a derivative of phenazines, a large group of nitrogen-containing heterocycles . Phenazines are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . .

Mode of Action

Phenazines, in general, are known for their wide spectrum of biological activities . They interact with their targets, leading to various cellular changes. More research is needed to elucidate the specific interactions of Benzo[a]phenazine 12-oxide with its targets.

Biochemical Pathways

Phenazines are mainly isolated from marine and terrestrial microorganisms . They affect various biochemical pathways, leading to their diverse biological activities . .

Result of Action

Phenazines, in general, are known for their diverse biological activities, including antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc .

Action Environment

Environmental factors can significantly impact the action of phenazines .

Propiedades

IUPAC Name |

12-oxidobenzo[a]phenazin-12-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O/c19-18-15-8-4-3-7-13(15)17-14-10-9-11-5-1-2-6-12(11)16(14)18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEUHFSHKLIUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4[N+](=C32)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171884 | |

| Record name | Benzo(a)phenazine 12-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[a]phenazine 12-oxide | |

CAS RN |

18636-87-8 | |

| Record name | Benzo(a)phenazine 12-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the recent research on benzo[a]phenazine 12-oxides?

A1: The research primarily focuses on a novel synthetic route for 5-hydroxy-10-R-benzo[a]phenazine-12-oxides. [] This method utilizes readily available starting materials like 2-arylamino-1,4-naphthoquinones and employs a two-step process involving oximation followed by cyclization using a nitrating mixture. The study highlights the potential of these compounds for future exploration of their biological activity, particularly as potential nitrogen oxide donors.

Q2: Why are researchers interested in the synthesis of benzo[a]phenazine 12-oxides, specifically those containing a nitrogen oxide (NO) fragment?

A2: Compounds containing the N-oxide moiety, such as benzo[a]phenazine 12-oxides, are of significant interest in medicinal chemistry due to their potential biological activity. [] The presence of the N-oxide group can contribute to a compound's oxidative properties, potentially influencing its interaction with biological targets. Additionally, many N-oxides have shown promising activity as nitrogen oxide (NO) donors. NO plays crucial roles in various physiological processes, including vasodilation and neurotransmission. Therefore, developing new synthetic routes for these compounds can pave the way for discovering novel therapeutics with potential applications in various disease areas.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.